molecular formula C17H17ClN2 B114438 (2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 155503-32-5

(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No. B114438
M. Wt: 284.8 g/mol
InChI Key: ZSEPJTGBFYRCMJ-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .


Synthesis Analysis

Indole derivatives are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are often involved in multicomponent reactions (MCRs). These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Synthesis and Characterization

The synthesis of indole derivatives, including compounds similar to "(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine," involves complex reactions that provide insights into their structural and chemical properties. For instance, Petrova et al. (2023) reported the synthesis of a related compound, "4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile," showcasing the utility of N-benzyl derivatives in synthesizing heterocyclic compounds with potential biological activity (Petrova et al., 2023).

Applications in Medicinal Chemistry

Indole derivatives, such as those explored in the research, hold significance in medicinal chemistry due to their structural similarity to natural biomolecules. The investigation by Sakram et al. (2018), into the synthesis of novel compounds with antimicrobial activity, highlights the potential of indole-based compounds in developing new therapeutics (Sakram et al., 2018). Similarly, El-Sawy et al. (2012) synthesized a series of N-substituted indolyl heterocycles, demonstrating their antimicrobial and anti-cancer activities, indicating the broad pharmacological applications of such compounds (El-Sawy et al., 2012).

Chemical Properties and Reactivity

The chemical reactivity of indole derivatives provides a foundation for diverse applications in synthesis and drug development. Research by Sobenina et al. (2010), on hydroamination reactions involving tetrahydroindole derivatives, offers insights into the synthesis of amino-substituted indole compounds, showcasing the reactivity and potential utility of these molecules in various chemical transformations (Sobenina et al., 2010).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods for the regiocontrolled synthesis of substituted indoles is of strategic importance .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEPJTGBFYRCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332898
Record name N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

CAS RN

155503-32-5
Record name N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155503-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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